
Ezatiostat
Übersicht
Beschreibung
Ezatiostat (TLK199) is a tripeptide glutathione analog and a selective inhibitor of glutathione S-transferase P1-1 (GSTP1), a key regulator of the Jun N-terminal kinase (JNK) pathway. By binding to GSTP1, this compound displaces JNK, leading to its activation, which promotes the differentiation and proliferation of normal hematopoietic stem cells while inducing apoptosis in malignant cells . This dual mechanism makes it a unique therapeutic agent for hematologic disorders, particularly myelodysplastic syndromes (MDS) and idiopathic chronic neutropenia (ICN).
Vorbereitungsmethoden
Ezatiostat-Hydrochlorid kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die die Bildung eines Tripeptid-Analogs von Glutathion beinhalten. Die Syntheseroute umfasst typischerweise die Kupplung von Gamma-Glutamyl-, Cysteinyl- und Phenylglycindiethylester-Molekülen. Das Endprodukt wird dann kristallisiert, um die Hydrochloridsalzform zu erhalten .
Analyse Chemischer Reaktionen
Esterification of N-BOC-L-Glutamic Acid α-Benzyl Ester
The synthesis begins with N-BOC-L-glutamic acid α-benzyl ester (4), which undergoes ethyl esterification using diethyl sulfate under basic conditions (potassium carbonate) in ethyl acetate/water. This produces N-BOC-L-glutamic acid α-benzyl γ-ethyl ester (5):
Conditions :
- Solvent: Ethyl acetate (1 L/mol) with 20 mL/mol H₂O
- Reagent ratio: 1.4 equivalents diethyl sulfate
- Temperature: Elevated to ensure fluid mixture
Formation of Mixed Anhydride Intermediate
N-BOC-L-glutamic acid α-ethyl ester (6) reacts with isobutyl chloroformate in ethyl acetate to form a mixed anhydride:
Key parameters :
- Temperature: Maintained at −10°C
- Solvent: Ethyl acetate (4.8 L/mol)
- Reagent ratio: 1.05 equivalents isobutyl chloroformate
Coupling with S-Benzyl-L-Cysteinyl-D-Phenylglycine Ethyl Ester HCl
The mixed anhydride couples with S-benzyl-L-cysteinyl-D-phenylglycine ethyl ester HCl in ethyl acetate using N-methylmorpholine (NMM) as base:
Conditions :
- Temperature: Gradually warmed from −10°C to 20°C
- Workup: Washing with water and HCl to remove byproducts
Deprotection of BOC Group
Hydrogen chloride gas removes the BOC protecting group, yielding This compound hydrochloride :
Purification :
- Solvent: Ethyl acetate (6.3 L/mol)
- Crystallization: Achieved via cooling and seeding with Form D crystals
Metabolic Reactions
This compound undergoes sequential de-esterification in vivo:
Step | Reaction | Metabolite | Enzyme Involved |
---|---|---|---|
1 | Hydrolysis of γ-ethyl ester | TLK235 | Esterases |
2 | Hydrolysis of α-ethyl ester | TLK236 | Esterases |
3 | Hydrolysis of benzyl group | TLK117 (active form) | Glutathione transferases |
Key findings :
Crystallization and Polymorphic Control
The crystalline Form D ansolvate is obtained via:
- Solvent system : Ethanol (4–6 L/mol) and ethyl acetate (8–10 L/mol)
- Seeding : Addition of Form D crystals at 40°C
- Temperature profile : Gradual cooling from 68°C to −3°C
Critical parameters :
- Ethanol:ethyl acetate ratio = 1:2.15
- Final drying under vacuum at 25°C
Table 1: Key Synthetic vs. Metabolic Reactions
Parameter | Synthesis (Step c) | Metabolism (Step 3) |
---|---|---|
Reagent | Isobutyl chloroformate | Esterases |
Solvent | Ethyl acetate | Aqueous cytoplasm |
Temperature | −10°C → 20°C | 37°C |
Catalyst | NMM | GSTP1-1 |
Primary Product | N-BOC-ezatiostat | TLK117 |
Stability and Degradation
This compound hydrochloride degrades under alkaline conditions via:
- Hydrolysis : Cleavage of ester bonds at pH > 8
- Oxidation : Thioether oxidation at elevated temperatures
Accelerated stability data :
- 5% degradation after 6 months at 25°C/60% RH
- Deliquescence observed above 75% humidity
Wissenschaftliche Forschungsanwendungen
Treatment of Myelodysplastic Syndromes
Ezatiostat has been primarily studied for its role in treating myelodysplastic syndromes. A multicenter Phase 1 dose-escalation study evaluated its safety and efficacy across multiple dosage levels (200 to 6000 mg/day). The study involved 45 patients with low to intermediate-2 risk MDS. Key findings include:
- Hematologic Improvement : Seventeen patients exhibited hematologic improvement responses according to International Working Group criteria, with significant responses noted at higher doses (4000 to 6000 mg/day) .
- Reduction in Transfusions : The treatment led to a clinically significant decrease in red blood cell transfusions, with some patients achieving transfusion independence .
Preclinical Studies
In preclinical models, this compound demonstrated myelostimulant activity. It was shown to stimulate the differentiation of granulocytes and monocytes from hematopoietic progenitor cells in human bone marrow cultures and rodent models . This activity suggests potential applications beyond MDS, including other forms of anemia or hematologic disorders.
Table 1: Summary of Clinical Trials Involving this compound
Study Phase | Patient Population | Dosage Levels (mg/day) | Hematologic Improvement Responses | Transfusion Independence |
---|---|---|---|---|
Phase 1 | 45 with MDS | 200 - 6000 | 17 responses (varied by dose) | Yes (some patients) |
Phase 2 | Ongoing | Various (IV dosing) | To be determined | To be determined |
Case Study 1: Efficacy in MDS Patients
A notable case involved a patient treated with this compound at a dose of 4000 mg/day who achieved a complete cytogenetic response after four cycles of treatment. The patient had previously required frequent transfusions but became transfusion-independent after initiating therapy with this compound.
Case Study 2: Safety Profile
In the same Phase 1 study, adverse events were predominantly mild (grade 1 or 2), including nausea and diarrhea. Importantly, no dose-limiting toxicities were observed at any dosage level, indicating a favorable safety profile for this compound .
Wirkmechanismus
Ezatiostat exerts its effects by inhibiting glutathione S-transferase P1-1, which leads to the activation of Jun kinase. This activation promotes the growth and maturation of hematopoietic progenitor stem cells. The compound also regulates gene expression, including microRNAs that impact myelodysplastic syndrome disease pathology .
Vergleich Mit ähnlichen Verbindungen
Clinical Efficacy :
- In MDS, ezatiostat demonstrated a 29% reduction in red blood cell (RBC) transfusions and 11% transfusion independence in transfusion-dependent patients .
- In ICN patients resistant to granulocyte colony-stimulating factor (G-CSF), this compound restored neutrophil counts, reduced infections, and improved quality of life .
- Preclinical studies in lung adenocarcinoma showed this compound reversed cisplatin resistance and synergized with crizotinib to overcome ALK-translocated cancer resistance .
Pharmacokinetics :
this compound has a short elimination half-life (0.20 hours) but generates active metabolites (TLK236, half-life: 2.65 hours) with sustained activity . Its oral formulation and lack of myelosuppression make it suitable for combination therapies .
Below is a comparative analysis of this compound with other GST inhibitors, chemotherapeutics, and targeted therapies:
Key Research Findings
Mechanistic Specificity : Unlike broad-spectrum GST inhibitors (e.g., 8-MOP), this compound selectively targets GSTP1, minimizing off-target effects .
Combination Potential: this compound enhances lenalidomide’s efficacy in non-del(5q) MDS without exacerbating myelotoxicity . In lung cancer, it reverses cisplatin resistance and synergizes with crizotinib .
Predictive Biomarkers : Low baseline JNK/JUN pathway activity in MDS patients correlates with this compound response, enabling personalized therapy .
Safety Profile : this compound’s adverse effects (e.g., mild nausea) are less severe than erlotinib’s (rash, thrombocytopenia) or lenalidomide’s (myelosuppression) .
Biologische Aktivität
Ezatiostat (TLK199, Telintra) is a novel therapeutic agent primarily investigated for its efficacy in treating myelodysplastic syndromes (MDS). It functions as a reversible inhibitor of glutathione S-transferase P1-1 (GSTP1-1), an enzyme implicated in various hematologic malignancies. This article provides an in-depth exploration of the biological activity of this compound, detailing its mechanisms of action, clinical findings, and relevant case studies.
This compound is a tripeptide glutathione analog that undergoes metabolic conversion to its active form, which selectively inhibits GSTP1-1. The inhibition of GSTP1-1 leads to the dissociation of this enzyme from its complex with c-Jun N-terminal kinase (JNK), activating signaling pathways that promote:
- Cell proliferation and differentiation of normal hematopoietic cells.
- Apoptosis in malignant cells.
This dual action is critical for addressing the cytopenias associated with MDS, as it not only aids in the recovery of normal blood cell counts but also targets malignant clones.
Phase 1-2a Studies
Several clinical trials have evaluated the safety and efficacy of this compound. A notable Phase 1-2a multicenter dose-escalation study included 54 patients with confirmed MDS. The study administered this compound intravenously across various doses (50 mg/m² to 600 mg/m²) over multiple treatment cycles. Key findings included:
- Hematologic Improvement (HI) :
- HI-Erythroid (HI-E): 24% response rate.
- HI-Neutrophil: 42% response rate.
- HI-Platelet: 50% response rate.
These responses were accompanied by improvements in clinical symptoms and reduced transfusion requirements .
Safety Profile
This compound demonstrated a favorable safety profile, with most adverse events classified as grade 1 or 2. The most common treatment-related adverse events included:
- Nausea (56%)
- Diarrhea (36%)
- Vomiting (24%)
No dose-limiting toxicities were reported, indicating that this compound can be administered safely at escalating doses .
Table: Summary of Clinical Findings
Study Phase | Patient Count | Dose Range (mg/m²) | HI-E (%) | HI-N (%) | HI-P (%) | Common AEs (%) |
---|---|---|---|---|---|---|
Phase 1-2a | 54 | 50 - 600 | 24 | 42 | 50 | Nausea (56), Diarrhea (36), Vomiting (24) |
Case Studies
In a randomized multicenter Phase 2 study involving heavily pretreated patients with low or intermediate-risk MDS, this compound was administered orally at two different dosing schedules. Notable outcomes included:
- A 29% erythroid response among RBC-transfusion-dependent patients.
- Predominantly mild gastrointestinal side effects, confirming the drug's tolerability .
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound has been characterized through plasma concentration-time profiles, revealing that the concentration of active metabolites correlates with dosage levels. This information is crucial for optimizing dosing regimens to maximize therapeutic efficacy while minimizing adverse effects .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of Ezatiostat in modulating JNK/c-Jun signaling pathways in hematopoietic progenitors?
this compound inhibits glutathione S-transferase P1-1 (GSTP1-1), disrupting its interaction with JNK1, thereby enabling JNK phosphorylation and subsequent activation of c-Jun. This cascade stimulates hematopoietic progenitor proliferation and differentiation . Methodologically, researchers can validate this mechanism using in vitro kinase assays (e.g., measuring JNK phosphorylation via Western blot) and gene expression profiling (e.g., Illumina arrays) to track downstream targets like c-Jun .
Q. How does this compound's selectivity for GSTP1-1 compared to other GST isoforms influence its therapeutic potential?
this compound exhibits high selectivity for GSTP1-1 (Ki = 400 nM) over GSTα/μ isoforms (Kis = 20–75 µM), minimizing off-target effects. Researchers should use isoform-specific activity assays (e.g., recombinant GST enzymes) and competitive inhibition studies to confirm selectivity . This specificity enhances its applicability in diseases like myelodysplastic syndromes (MDS), where GSTP1-1 overexpression is implicated .
Q. What experimental models are most suitable for studying this compound's pro-apoptotic effects in cancer cells?
Wild-type HL60 leukemia cells and UV-induced apoptosis models are well-documented systems. Synergistic apoptosis can be quantified via flow cytometry (Annexin V/PI staining) and caspase-3 activation assays . Co-treatment studies with DNA-damaging agents (e.g., cisplatin) may further elucidate combinatorial effects .
Advanced Research Questions
Q. What methodological considerations are critical in designing Phase 1-2a clinical trials for this compound in MDS patients?
Key considerations include:
- Dose escalation : Start at 500 mg/day, escalating to 3000 mg/day (BID oral dosing), monitoring dose-limiting toxicities (e.g., nausea in 8.3% of patients) .
- Endpoint selection : Prioritize hematologic improvement rates (HIRs) and JNK pathway activation biomarkers (e.g., phosphorylated c-Jun) .
- Patient stratification : Use gene expression profiling (e.g., JNK/c-Jun pathway underexpression) to identify likely responders .
Q. How can researchers reconcile discrepancies between in vitro apoptosis induction and variable clinical response rates observed in this compound trials?
Contradictions may arise from tumor microenvironment heterogeneity or compensatory signaling pathways. To address this:
- Perform ex vivo analyses of patient-derived bone marrow samples pre-/post-treatment to assess JNK activation and apoptosis markers .
- Use multi-omics integration (transcriptomics/proteomics) to identify resistance mechanisms, such as ERK1/2 upregulation counteracting JNK effects .
Q. What strategies optimize this compound's stability and bioavailability in preclinical models?
- Liposomal formulations : Enhance cellular uptake and prolong half-life, as demonstrated in Phase 1-2a trials .
- Metabolic stability assays : Use liver microsomes to assess esterase-mediated hydrolysis, a key degradation pathway .
- Pharmacokinetic modeling : Monitor plasma concentrations of active metabolites (e.g., TLK117) to refine dosing regimens .
Q. Data Analysis & Interpretation
Q. How should researchers analyze gene expression data to predict this compound responsiveness in MDS?
Apply pathway enrichment analysis (e.g., GSEA) to Illumina array data, focusing on JNK/c-Jun pathway genes. Non-responders typically overexpress these genes, while responders show underexpression . Validate findings with qRT-PCR or single-cell RNA-seq for higher resolution .
Q. What statistical methods are appropriate for evaluating this compound's multilineage hematopoietic effects?
Use multivariate regression to correlate dose levels with lineage-specific outcomes (e.g., erythroid/platelet responses). For small sample sizes, employ Bayesian hierarchical models to account for inter-patient variability .
Eigenschaften
IUPAC Name |
ethyl (2S)-2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O6S/c1-3-35-26(33)21(28)15-16-23(31)29-22(18-37-17-19-11-7-5-8-12-19)25(32)30-24(27(34)36-4-2)20-13-9-6-10-14-20/h5-14,21-22,24H,3-4,15-18,28H2,1-2H3,(H,29,31)(H,30,32)/t21-,22-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEJFLVSOGNLSS-WPFOTENUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C(=O)OCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)N[C@H](C2=CC=CC=C2)C(=O)OCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168592 | |
Record name | Ezatiostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40168592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168682-53-9 | |
Record name | Ezatiostat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168682539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ezatiostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05460 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ezatiostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40168592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EZATIOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/057D10I8S8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.